molecular formula C13H13BrFN3O B213542 4-bromo-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

4-bromo-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Katalognummer B213542
Molekulargewicht: 326.16 g/mol
InChI-Schlüssel: VLMFSVGKRZXJFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. This compound is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail to understand its biochemical and physiological effects.

Wirkmechanismus

The mechanism of action of 4-bromo-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves the inhibition of CDK2 and GSK-3β, which are key regulators of cell cycle progression and apoptosis. This leads to the arrest of cell cycle progression and induction of apoptosis in cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide have been studied extensively. It has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway, which involves the release of cytochrome c and activation of caspases. It also inhibits the proliferation of cancer cells by arresting cell cycle progression at the G1 phase.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-bromo-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide in lab experiments include its potent inhibitory activity against CDK2 and GSK-3β, which makes it a promising candidate for the development of anticancer agents. However, its limitations include its low solubility in water, which can make it difficult to use in certain assays.

Zukünftige Richtungen

There are several future directions for the study of 4-bromo-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide. One direction is to explore its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its mechanism of action in more detail to identify other potential targets for drug development. Additionally, the development of more efficient synthesis methods and analogs of this compound could lead to the discovery of more potent and selective inhibitors of CDK2 and GSK-3β.
In conclusion, 4-bromo-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a promising compound that has potential applications in medicinal chemistry and drug discovery. Its potent inhibitory activity against CDK2 and GSK-3β makes it a promising candidate for the development of anticancer agents. Further research is needed to explore its potential applications in other diseases and to identify other potential targets for drug development.

Synthesemethoden

The synthesis of 4-bromo-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can be achieved using several methods. One of the most common methods involves the reaction of 4-bromo-2-fluoroacetophenone with 1,3-dimethyl-1H-pyrazole-5-carboxamide in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to yield the final compound.

Wissenschaftliche Forschungsanwendungen

The chemical compound 4-bromo-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β), which are involved in the regulation of cell cycle and apoptosis. This makes it a promising candidate for the development of anticancer agents.

Eigenschaften

Produktname

4-bromo-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Molekularformel

C13H13BrFN3O

Molekulargewicht

326.16 g/mol

IUPAC-Name

4-bromo-N-(4-fluoro-2-methylphenyl)-2,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C13H13BrFN3O/c1-7-6-9(15)4-5-10(7)16-13(19)12-11(14)8(2)17-18(12)3/h4-6H,1-3H3,(H,16,19)

InChI-Schlüssel

VLMFSVGKRZXJFO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=C(C(=NN2C)C)Br

Kanonische SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=C(C(=NN2C)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.